Lipophilicity-Driven CNS Property Optimization: N‑Methyl (XLogP3 1.2) vs. Des‑Methyl Pyrazole (XLogP3 0.5)
N‑Methylation at the 1‑position of the pyrazole raises computed lipophilicity from 0.5 to 1.2, representing a 0.7 log unit increase relative to the des‑methyl analog 5‑(pyridin‑2‑yl)‑1H‑pyrazol‑3‑amine [1]. This shift in XLogP3‑AA directly impacts predicted blood‑brain barrier permeability and volume of distribution, critical parameters for CNS‑targeted kinase inhibitor programs such as those exemplified by the DLK inhibitor scaffold‑hopping series [2].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.2 |
| Comparator Or Baseline | 5-(pyridin-2-yl)-1H-pyrazol-3-amine (CAS 92352-29-9): XLogP3‑AA = 0.5 |
| Quantified Difference | ΔXLogP3‑AA = +0.7 |
| Conditions | PubChem 2.1/2.2 computed properties; XLogP3 algorithm version 3.0 [1] |
Why This Matters
A 0.7-unit higher lipophilicity correlates with enhanced membrane permeation and CNS exposure, making the N‑methyl derivative a preferred starting scaffold when brain penetration is a project requirement.
- [1] PubChem CID 54595215 (N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine) and CID 6484152 (5-pyridin-2-yl-1H-pyrazol-3-amine) computed properties comparison. View Source
- [2] Patel, S.; et al. J. Med. Chem. 2015, 58, 8182–8199. View Source
